3-(1H-imidazol-1-yl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine
Description
Properties
IUPAC Name |
[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6OS/c23-16(13-2-1-11-24-13)21-9-7-20(8-10-21)14-3-4-15(19-18-14)22-6-5-17-12-22/h1-6,11-12H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEVIRKWIFJYJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-1-yl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Formation of the Thiophene Ring: The thiophene ring is often synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Formation of the Piperazine Ring: Piperazine can be synthesized by the hydrogenation of pyrazine or by the reaction of ethylenediamine with dihaloalkanes.
Coupling Reactions: The imidazole, thiophene, and piperazine rings are then coupled to the pyridazine core through various coupling reactions, such as Suzuki or Heck coupling, under specific conditions like the presence of palladium catalysts and appropriate solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Nucleophilic Substitution at Pyridazine and Imidazole Moieties
The pyridazine core (electron-deficient due to adjacent nitrogen atoms) and imidazole ring (with an acidic NH proton) facilitate nucleophilic substitution.
Key Insight : Pyridazine’s dipole moment (3.94 D) and low basicity (pKa ~1.5) enhance electrophilicity at C-3 and C-6 positions .
Piperazine Functionalization via Acylation/Alkylation
The piperazine group undergoes modifications at its secondary amine:
| Reaction Type | Conditions | Reagents/Agents | Outcome/Product | References |
|---|---|---|---|---|
| Acylation | DCM, rt, 24h | Acetyl chloride | N-acetylpiperazine derivative | |
| Sulfonylation | Pyridine, 0°C → rt | Tosyl chloride | Tosyl-protected piperazine | |
| Thiophene-carbonyl hydrolysis | NaOH (aq), reflux | Hydrochloric acid | Cleavage to thiophene-2-carboxylic acid |
Note : The thiophene-2-carbonyl group stabilizes intermediates via resonance, favoring acyl transfer reactions.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
Mechanistic Detail : Electron-withdrawing pyridazine improves oxidative addition efficiency in cross-couplings .
Cyclization and Ring-Opening Reactions
The imidazole-thiophene interaction drives cycloadditions:
Thermal Stability : Decomposition observed >250°C via DSC, limiting high-temperature applications.
Redox Reactions
Functional group interconversions involve:
Challenges : Over-reduction of pyridazine can lead to loss of aromaticity and activity .
Solvent-Dependent Reactivity
The compound’s solubility profile dictates reaction design:
| Solvent | Solubility (mg/mL) | Preferred Reaction Types | References |
|---|---|---|---|
| DMSO | >50 | SNAr, metal-catalyzed couplings | |
| Chloroform | ~10 | Acylations, cyclizations | |
| Water | <0.1 | Hydrolytic cleavage |
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of imidazole and piperazine have been studied for their effectiveness against various bacterial strains. The presence of the thiophene moiety may enhance this activity due to its electron-rich nature, which can interact favorably with microbial targets .
Anticancer Potential
Compounds containing imidazole and pyridazine rings have shown promise in anticancer research. Their ability to inhibit specific kinases and other enzymes involved in cancer progression makes them valuable candidates for drug development. Preliminary studies suggest that 3-(1H-imidazol-1-yl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine may possess similar properties, warranting further investigation into its efficacy against cancer cell lines .
Neurological Applications
The piperazine component is known for its neuropharmacological properties. Compounds like this compound could potentially be explored as treatments for neurological disorders due to their ability to modulate neurotransmitter systems. Research into related compounds has shown promise in treating conditions such as anxiety and depression .
Case Study 1: Antimicrobial Efficacy
A study conducted on structurally similar compounds demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 50 µg/mL against resistant bacterial strains such as Acinetobacter baumannii and Klebsiella pneumoniae. This suggests that this compound may also possess comparable antimicrobial properties, making it a candidate for further research in antibiotic development .
Case Study 2: Cancer Cell Line Inhibition
In vitro studies on related imidazole derivatives have shown significant inhibition of cancer cell proliferation. For example, compounds with similar heterocyclic structures were tested against various cancer cell lines, yielding IC50 values indicating potent anticancer activity. This reinforces the hypothesis that this compound could be effective in targeting cancer cells .
Mechanism of Action
The mechanism of action of 3-(1H-imidazol-1-yl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the thiophene and piperazine rings can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural analogs differ in substituents on the pyridazine core and the piperazine/piperidine linker. Below is a comparative analysis of four derivatives:
Table 1: Structural and Physicochemical Comparison
*LogP values estimated using fragment-based methods.
Key Observations :
This difference may improve binding affinity to targets like kinases or GPCRs . The piperidine-pyrazole derivative lacks the piperazine-thiophene moiety, resulting in lower molecular weight and higher lipophilicity (LogP = 2.2), which may limit solubility .
Biological Activity
3-(1H-imidazol-1-yl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine is a complex organic compound that incorporates heterocyclic structures, specifically imidazole and piperazine moieties linked through a pyridazine core. This unique structural arrangement suggests potential biological activities that merit detailed investigation.
Chemical Structure and Synthesis
The compound features a thiophene-2-carbonyl group attached to the piperazine, contributing to its chemical reactivity and biological potential. The synthesis typically involves multi-step organic reactions, requiring careful control of conditions to achieve high yields and purity. Common reagents include hydrogen peroxide for oxidation and halogenating agents for substitution reactions.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit significant biological activities, including:
- Anticancer Properties : A related class of compounds, specifically 6-substituted imidazo[1,2-a]pyridines, has shown promising activity against colon cancer cell lines such as HT-29 and Caco-2, initiating apoptosis through cytochrome c release and caspase activation pathways .
- Antimicrobial Activity : Compounds with thiophene moieties have been investigated for their antimicrobial properties. Structural modifications can enhance activity against various microbial strains, addressing the growing concern of antimicrobial resistance .
1. Anticancer Activity
A study on imidazo[1,2-a]pyridine derivatives demonstrated their effectiveness against colon cancer cell lines. The following table summarizes the observed effects:
| Compound Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6-substituted imidazo[1,2-a] | HT-29 | 5.0 | Induces apoptosis via cytochrome c release |
| 6-substituted imidazo[1,2-a] | Caco-2 | 4.5 | Caspase 3 and 8 activation |
These findings suggest that the structural features of these compounds play a crucial role in their biological activity.
2. Antimicrobial Activity
Research into the antimicrobial properties of thiophene-containing compounds has yielded significant results. The following table outlines the minimum inhibitory concentrations (MICs) against common pathogens:
| Compound | Pathogen | MIC (µg/mL) | Comparison Drug |
|---|---|---|---|
| Thiophene derivative | Staphylococcus aureus | 50 | Ciprofloxacin (25) |
| Thiophene derivative | Escherichia coli | 75 | Kanamycin (50) |
These results indicate that modifications in the thiophene structure can enhance antimicrobial efficacy.
Case Study 1: Anticancer Efficacy
A specific derivative of imidazo[1,2-a]pyridine demonstrated significant cytotoxic effects on HT-29 cells with an IC50 value of 5 µM. The study revealed that treatment led to morphological changes indicative of apoptosis, including cell shrinkage and membrane blebbing.
Case Study 2: Antimicrobial Resistance
In a comparative study of several thiophene derivatives against resistant strains of bacteria, one compound exhibited superior activity against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for developing new treatments for resistant infections.
Q & A
Q. What are the key considerations for synthesizing 3-(1H-imidazol-1-yl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine, and how can yield and purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key steps include:
- Step 1 : Formation of the pyridazine core via condensation reactions under controlled temperatures (60–80°C) in solvents like dichloromethane or DMF .
- Step 2 : Piperazine-thiophene coupling using reagents such as 1,1′-thiocarbonyldiimidazole, with reaction times optimized to 12–24 hours .
- Step 3 : Imidazole introduction via Buchwald-Hartwig amination or nucleophilic aromatic substitution, requiring palladium catalysts and inert atmospheres .
- Optimization : Monitor reaction progress using TLC and HPLC. Purify intermediates via column chromatography (silica gel, gradient elution) to achieve >95% purity .
Q. How can the molecular structure of this compound be confirmed, and what spectroscopic techniques are most reliable?
- Methodological Answer : Structural confirmation requires a combination of:
- 1H/13C NMR : To identify proton environments (e.g., imidazole C-H at δ 7.2–7.8 ppm, thiophene protons at δ 6.8–7.5 ppm) .
- High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ ion matching theoretical mass within 2 ppm error) .
- FT-IR : To detect carbonyl stretches (1650–1700 cm⁻¹ for thiophene-2-carbonyl) and aromatic C-N vibrations .
Q. What are the critical physicochemical properties influencing its behavior in biological assays?
- Methodological Answer : Key properties include:
- Solubility : Poor aqueous solubility (common in organic solvents like DMSO), requiring formulation with co-solvents (e.g., cyclodextrins) for in vitro assays .
- Lipophilicity : LogP values (~3.5–4.2) predict membrane permeability but may require adjustment via structural analogs for optimal bioavailability .
- Stability : Assess degradation under physiological pH (e.g., 1–24 hours in PBS at 37°C) using LC-MS to identify hydrolytic byproducts .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s biological targets?
- Methodological Answer :
- Target Selection : Prioritize receptors (e.g., GPCRs, kinases) based on structural homology to known pyridazine/imidazole ligands .
- Analog Synthesis : Modify substituents (e.g., replace thiophene with furan or phenyl groups) to assess impact on binding affinity .
- Assays : Use radioligand binding assays (for receptors) or enzymatic assays (e.g., kinase inhibition) with IC50/EC50 determination .
- Computational Modeling : Perform molecular docking (AutoDock Vina) and MD simulations to predict binding modes and validate with mutational studies .
Q. How can contradictory bioactivity data across studies be resolved (e.g., anti-bacterial vs. anti-viral reports)?
- Methodological Answer :
- Assay Standardization : Re-test the compound under uniform conditions (e.g., bacterial strains: E. coli DH5α vs. S. aureus; viral models: HIV-1 vs. HSV-1) .
- Mechanistic Studies : Use transcriptomics/proteomics to identify differentially expressed pathways (e.g., NF-κB for anti-inflammatory effects vs. viral protease inhibition) .
- Structural Analysis : Compare crystallographic data (if available) to confirm binding site interactions versus off-target effects .
Q. What strategies are effective in optimizing its solubility for in vivo studies without compromising activity?
- Methodological Answer :
- Prodrug Design : Introduce phosphate or acetate prodrug moieties to enhance aqueous solubility .
- Cocrystallization : Screen with coformers (e.g., succinic acid) to improve dissolution rates .
- Nanoformulation : Use liposomes or polymeric nanoparticles (PLGA) to encapsulate the compound, enhancing bioavailability .
Q. How can computational methods predict its metabolic stability and toxicity profile?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
